![molecular formula C12H9Cl2NOS2 B4965738 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4965738.png)
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
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Overview
Description
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. DCTB is a yellow crystalline powder that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of protein-protein interactions, which can affect various biological processes.
Biochemical and Physiological Effects
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of cancer cells and bacteria. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to affect the activity of various proteins and enzymes, which can affect biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its versatility. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used in various scientific research applications, including drug development and biochemical and physiological studies. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its potential toxicity. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments.
Future Directions
There are several future directions for the use of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory, anti-tumor, and anti-bacterial properties of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its effects on various biological processes. Furthermore, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be used as a tool in studying protein-protein interactions, which can provide insights into various biological systems.
Synthesis Methods
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde and 2-aminothiophenol in the presence of ethanethiol as a catalyst. The reaction is carried out in ethanol, and the crude product is purified using recrystallization. Other methods involve the use of different catalysts and solvents to produce 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Scientific Research Applications
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used in various scientific research applications, including the development of new drugs and as a tool in biochemical and physiological studies. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for drug development. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used to study the role of protein-protein interactions in biological systems.
properties
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS2/c1-2-17-12-15-10(11(16)18-12)5-7-3-4-8(13)6-9(7)14/h3-6H,2H2,1H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGXMUNFDCKRW-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,4-dichlorobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one |
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